molecular formula C20H18F2N2O3 B14106583 Ethyl 4-((2,4-difluorobenzyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Ethyl 4-((2,4-difluorobenzyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B14106583
M. Wt: 372.4 g/mol
InChI Key: DXUCJHHVKNJWPB-UHFFFAOYSA-N
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Description

Ethyl 4-((2,4-difluorobenzyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a difluorobenzyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2,4-difluorobenzyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Difluorobenzyl Group: The difluorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable nucleophile attacks a difluorobenzyl halide.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2,4-difluorobenzyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the quinoline core can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-((2,4-difluorobenzyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The unique structure of this compound makes it a candidate for the development of organic semiconductors and light-emitting materials.

    Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its specific binding properties.

    Industrial Applications: The compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-((2,4-difluorobenzyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The difluorobenzyl group enhances its binding affinity to enzymes and receptors, while the quinoline core can intercalate with DNA, leading to potential anticancer activity. The compound may also inhibit bacterial enzymes, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-((2,4-difluorobenzyl)amino)propanoate
  • Ethyl 3-amino-3-(2,5-difluorophenyl)propanoate
  • Ethyl 3-amino-2-(4-fluorobenzyl)propanoate hydrochloride

Uniqueness

Ethyl 4-((2,4-difluorobenzyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and biological activities. The presence of the quinoline core and the difluorobenzyl group enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C20H18F2N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

ethyl 4-[(2,4-difluorophenyl)methylamino]-6-methyl-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C20H18F2N2O3/c1-3-27-20(26)17-18(23-10-12-5-6-13(21)9-15(12)22)14-8-11(2)4-7-16(14)24-19(17)25/h4-9H,3,10H2,1-2H3,(H2,23,24,25)

InChI Key

DXUCJHHVKNJWPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2)C)NC1=O)NCC3=C(C=C(C=C3)F)F

Origin of Product

United States

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